4-Fluoro-2-methoxybenzyl alcohol

概述

描述

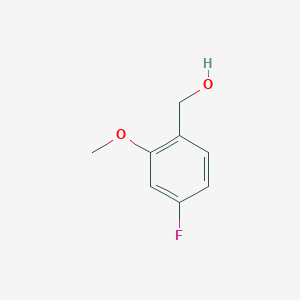

4-Fluoro-2-methoxybenzyl alcohol is an organic compound with the molecular formula C8H9FO2 and a molecular weight of 156.15 g/mol . It is characterized by the presence of a fluorine atom at the 4-position and a methoxy group at the 2-position on a benzyl alcohol structure. This compound is used in various chemical reactions and has applications in scientific research.

准备方法

Synthetic Routes and Reaction Conditions: 4-Fluoro-2-methoxybenzyl alcohol can be synthesized through several methods. One common approach involves the reaction of 4-fluoro-2-methoxybenzaldehyde with a reducing agent such as sodium borohydride (NaBH4) in methanol . The reaction typically proceeds at ambient temperature and yields the desired alcohol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

化学反应分析

Types of Reactions: 4-Fluoro-2-methoxybenzyl alcohol undergoes various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form 4-fluoro-2-methoxybenzaldehyde using oxidizing agents such as pyridinium chlorochromate (PCC).

Reduction: The compound can be reduced to form the corresponding benzyl ether using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: PCC in dichloromethane (DCM) at room temperature.

Reduction: LiAlH4 in tetrahydrofuran (THF) at low temperatures.

Substitution: Sodium methoxide (NaOMe) in methanol at elevated temperatures.

Major Products Formed:

Oxidation: 4-Fluoro-2-methoxybenzaldehyde.

Reduction: 4-Fluoro-2-methoxybenzyl ether.

Substitution: Various substituted benzyl alcohols depending on the nucleophile used.

科学研究应用

Pharmaceutical Applications

4-Fluoro-2-methoxybenzyl alcohol serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its applications include:

- Synthesis of Anticancer Agents : Research has demonstrated its utility in synthesizing novel anticancer agents by modifying its structure to enhance biological activity.

- Anti-inflammatory Drugs : The compound is involved in developing anti-inflammatory medications, where it acts as a precursor to more complex molecules that exhibit therapeutic effects.

Organic Synthesis

The compound is widely used as a building block in organic synthesis due to its favorable chemical properties:

- Catalytic Reactions : It can participate in various catalytic reactions, including oxidation and reduction processes. For example, studies have shown that this compound can be oxidized to yield corresponding aldehydes or ketones using multifunctional catalysts, facilitating one-pot synthesis methods .

| Reaction Type | Catalyst Used | Conversion (%) | Product Selectivity (%) |

|---|---|---|---|

| Oxidative Dehydrogenation | AuPd Nanoalloy | 100 | 64 (aldehyde), 34 (enone) |

| Hydrogenation | Pd Catalyst | 85 | 57 (anisole), 27 (ketone) |

Material Science

In material science, this compound is explored for its unique properties:

- Polymer Development : It is used in the synthesis of polymers that exhibit enhanced durability and performance characteristics. The incorporation of this compound into polymer matrices can improve mechanical properties and thermal stability.

- Coatings : The compound's chemical structure allows for the development of specialized coatings with unique functionalities, such as increased resistance to environmental degradation.

Biochemical Studies

Researchers utilize this compound in biochemical studies to investigate its interactions with biological systems:

- Metabolic Pathway Analysis : The compound aids in understanding various metabolic pathways by serving as a substrate or inhibitor in enzymatic reactions.

- Drug Interaction Studies : It is also employed to study drug interactions and mechanisms of action within biological systems, providing insights into pharmacodynamics.

Case Study 1: Synthesis of Anticancer Compounds

A recent study highlighted the synthesis of a series of anticancer agents derived from this compound. The modifications made to the compound resulted in enhanced potency against specific cancer cell lines, demonstrating its potential as a lead compound for further drug development.

Case Study 2: Catalytic Efficiency

In another investigation, the efficiency of various catalysts was compared for the oxidative dehydrogenation of this compound. The use of a bimetallic catalyst significantly improved conversion rates and selectivity towards desired products, showcasing the compound's versatility in synthetic applications .

作用机制

The mechanism of action of 4-fluoro-2-methoxybenzyl alcohol depends on the specific reactions it undergoes. For example, in oxidation reactions, the alcohol group is converted to an aldehyde through the transfer of electrons to the oxidizing agent. In nucleophilic substitution reactions, the fluorine atom is replaced by a nucleophile through the formation of a transition state and subsequent bond formation.

相似化合物的比较

4-Fluorobenzyl alcohol: Similar structure but lacks the methoxy group.

2-Fluoro-4-methoxybenzyl alcohol: Similar structure but with different positions of the fluorine and methoxy groups.

Uniqueness: 4-Fluoro-2-methoxybenzyl alcohol is unique due to the specific positioning of the fluorine and methoxy groups, which can influence its reactivity and the types of reactions it undergoes. This makes it a valuable compound for specific synthetic applications and research studies.

生物活性

4-Fluoro-2-methoxybenzyl alcohol (CAS Number: 157068-03-6) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and other pharmacological properties.

This compound is characterized by the presence of a fluorine atom and a methoxy group attached to a benzyl alcohol framework. These substituents can significantly influence the compound's biological activity by modulating its electronic properties and interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, a review discussed various fluorinated compounds that exhibited significant cytotoxicity against cancer cell lines, including colorectal cancer (HCT-116) cells. One compound demonstrated an IC50 value in the low nanomolar range, inducing G2/M phase arrest and targeting tubulin, which is critical for cell division .

Case Study: Cytotoxic Mechanism

A specific study investigated the effects of a structurally related compound that induced reactive oxygen species (ROS) production and regulated cyclin B1 expression, leading to increased apoptosis in cancer cells. The study noted that the fluorinated derivatives showed improved efficacy compared to non-fluorinated analogs, suggesting that the presence of fluorine enhances biological activity through better binding interactions with cellular targets .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. A study on natural products indicated that certain fluorinated compounds could overcome antibiotic resistance mechanisms in bacteria. These compounds were shown to inhibit key bacterial enzymes involved in cell wall synthesis and DNA replication, thereby exhibiting broad-spectrum antimicrobial activity .

The biological activity of fluorinated compounds often involves interactions with bacterial enzymes such as transpeptidases and DNA gyrases. For example, compounds with similar structures have been reported to bind effectively at active sites of these enzymes, preventing their normal function and leading to bacterial cell death .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that the introduction of electron-withdrawing groups like fluorine can enhance the potency of benzyl alcohol derivatives. For instance, modifications at specific positions on the aromatic ring have been shown to significantly affect the pharmacological profile of these compounds .

| Compound | Structure | IC50 (µM) | Activity |

|---|---|---|---|

| Compound A | This compound | 0.09 | Anticancer |

| Compound B | Related Fluorinated Compound | 0.032 | MDR Reversal |

| Compound C | Non-fluorinated Analog | >30 | Weak Activity |

Safety and Toxicology

While exploring the biological activities, it is crucial to consider the safety profiles of these compounds. Preliminary studies suggest that fluorinated benzyl alcohols exhibit lower toxicity profiles compared to their non-fluorinated counterparts, making them promising candidates for further development in therapeutic applications .

属性

IUPAC Name |

(4-fluoro-2-methoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO2/c1-11-8-4-7(9)3-2-6(8)5-10/h2-4,10H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPYORPJKBWEFRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90590682 | |

| Record name | (4-Fluoro-2-methoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157068-03-6 | |

| Record name | (4-Fluoro-2-methoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。